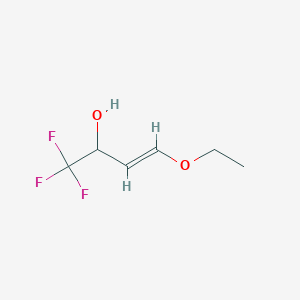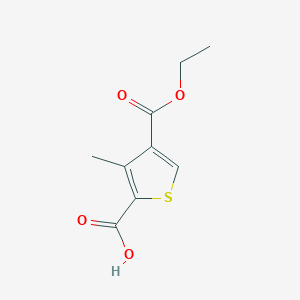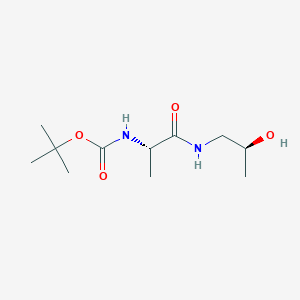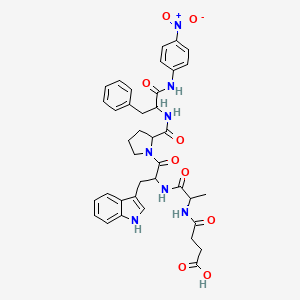
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted side reactions.
Coupling Reactions: Sequentially coupling the protected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the protecting groups to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerase.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be detected spectrophotometrically .
Scientific Research Applications
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Protease Inhibitor Screening: Used to screen for potential inhibitors of proteases, aiding in drug discovery.
Biochemical Studies: Employed in studies involving protein folding and conformational changes due to its interaction with peptidyl prolyl isomerase.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteases. The peptide bond between the amino acids is cleaved, releasing p-nitroaniline. This reaction is often used to study the kinetics and specificity of proteases .
Comparison with Similar Compounds
Similar Compounds
Suc-DL-Ala-DL-Pro-pNA: Another peptide substrate used for similar protease assays.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA: A closely related compound with a slightly different amino acid sequence.
Uniqueness
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon hydrolysis provides a convenient and measurable readout for enzyme activity .
Properties
Molecular Formula |
C38H41N7O9 |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48) |
InChI Key |
ORPSTLLJSQXELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
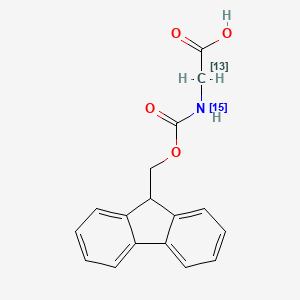
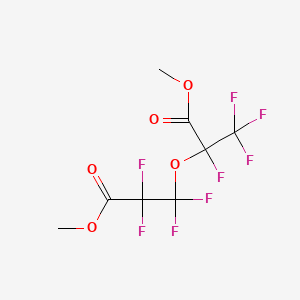
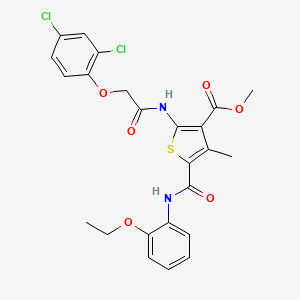
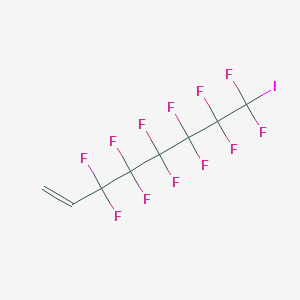
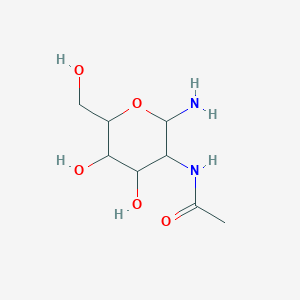
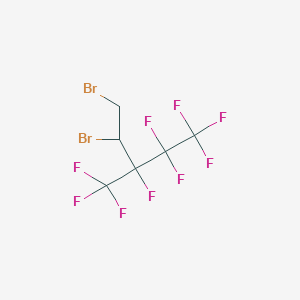
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
